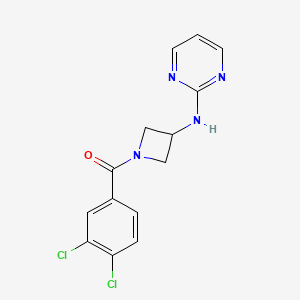

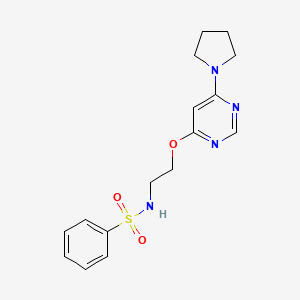

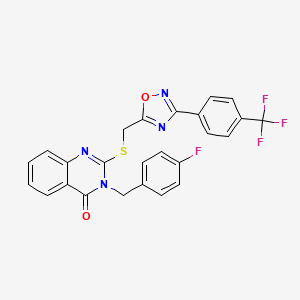

(3,4-Dichlorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3,4-Dichlorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, also known as AZD-9291, is a potent and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in treating non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.

Scientific Research Applications

Antimicrobial and Anticancer Potential

Compounds related to (3,4-Dichlorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone have shown promising antimicrobial and anticancer activity. A study highlighted the synthesis of novel pyrazole derivatives with pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives, demonstrating significant antimicrobial and higher anticancer activity compared to the reference drug doxorubicin (Hafez, Al-Hussain, & El-Gazzar, 2016).

Pharmacokinetic Enhancement

Research into the pharmacokinetic enhancement of poorly water-soluble compounds includes the development of a precipitation-resistant solution formulation for a compound with similar structural elements. This formulation aimed to improve in vivo exposure, crucial for early toxicology and clinical studies, by preventing or delaying precipitation from solution following dilution with water (Burton et al., 2012).

Imaging Applications in Parkinson's Disease

Another application involves the synthesis of a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease. The agent, with structural similarities, was prepared with high radiochemical yield and purity, indicating its potential for further development in neuroimaging (Wang, Gao, Xu, & Zheng, 2017).

Antimicrobial and Anti-Inflammatory Agents

The synthesis of thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents demonstrates the broad utility of compounds with similar chemical structures in developing bioactive compounds. These compounds exhibited remarkable activity against fungi, bacteria, and inflammation, highlighting their potential as leads for new therapeutic agents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Novel Tandem Transformations

Research into the novel transformations of amino and carbonyl/nitrile groups in related compounds for thienopyrimidine synthesis reveals the potential for innovative synthetic routes in medicinal chemistry. These studies provide insights into the synthesis of new heterocyclic compounds with potential pharmacological applications (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Mechanism of Action

Target of Action

The primary target of (3,4-Dichlorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is the Retinoid X Receptor alpha (RXRα) . RXRα is a nuclear receptor that controls the transcription of various genes and plays a crucial role in cellular processes such as differentiation, apoptosis, and homeostasis .

Mode of Action

This compound acts as an antagonist to RXRα . It binds to the ligand binding domain (LBD) of RXRα with submicromolar affinity, inhibiting the receptor’s activity . This interaction leads to changes in the transcription of genes regulated by RXRα .

Result of Action

The compound exhibits potent anti-proliferative activity against human cancer cell lines such as HepG2 and A549 cells . It induces time- and dose-dependent cleavage of poly ADP-ribose polymerase, significantly stimulating caspase-3 activity, leading to RXRα-dependent apoptosis .

properties

IUPAC Name |

(3,4-dichlorophenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N4O/c15-11-3-2-9(6-12(11)16)13(21)20-7-10(8-20)19-14-17-4-1-5-18-14/h1-6,10H,7-8H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRKEFLEEGXEOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-1H-benzo[d]imidazol-5-yl 3,4-difluorobenzoate](/img/structure/B2450265.png)

![methyl 6-cyclopropyl-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2450269.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2450271.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2450272.png)

![5,7-Dimethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2450286.png)